molecular formula C25H22FN3O4S2 B15084349 4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid CAS No. 623934-97-4

4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid

Cat. No.: B15084349
CAS No.: 623934-97-4
M. Wt: 511.6 g/mol
InChI Key: LWXQOUTYRZTNDQ-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core fused with a pyrazole moiety and substituted aromatic systems. Structurally, it features:

  • A (5Z)-configuration at the methylene bridge connecting the pyrazole and thiazolidinone rings, critical for stereoselective interactions .
  • A 4-ethoxy-3-fluorophenyl group on the pyrazole ring, introducing electron-withdrawing (fluoro) and electron-donating (ethoxy) substituents that modulate electronic properties and solubility .

Thiazolidinone derivatives are widely studied for antimicrobial, anti-inflammatory, and anticancer activities due to their ability to inhibit enzymes like thymidylate synthase or interact with cellular receptors .

Properties

CAS No.

623934-97-4

Molecular Formula

C25H22FN3O4S2

Molecular Weight

511.6 g/mol

IUPAC Name

4-[(5Z)-5-[[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C25H22FN3O4S2/c1-2-33-20-11-10-16(13-19(20)26)23-17(15-29(27-23)18-7-4-3-5-8-18)14-21-24(32)28(25(34)35-21)12-6-9-22(30)31/h3-5,7-8,10-11,13-15H,2,6,9,12H2,1H3,(H,30,31)/b21-14-

InChI Key

LWXQOUTYRZTNDQ-STZFKDTASA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)F

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid typically involves multiple steps, starting with the preparation of the individual components. The key steps include:

    Synthesis of the pyrazole moiety: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.

    Formation of the thiazolidinone ring: This involves the reaction of a thiourea derivative with a suitable α-haloketone.

    Coupling of the pyrazole and thiazolidinone: This step requires the use of a suitable base and solvent to facilitate the formation of the desired product.

    Introduction of the butanoic acid group: This can be achieved through esterification followed by hydrolysis.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is a complex organic compound featuring a thiazolidinone core and a pyrazole moiety. It has a molecular formula of C25H22FN3O4S2 and a molar mass of 511.59 g/mol.

Chemical Properties and Reactivity
4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid exhibits multiple reactive sites due to its structure. The thiazolidinone ring is capable of undergoing nucleophilic substitutions, and the butanoic acid portion can participate in esterification and amide formation reactions. The pyrazole group may also undergo electrophilic aromatic substitution reactions due to its electron-rich properties.

Biological Activity
This compound exhibits anti-inflammatory and anticancer activity. Research indicates it can inhibit specific pathways involved in inflammation and tumor growth, making it a candidate for pharmacological exploration. Its structural components suggest potential interactions with biological targets like enzymes or receptors involved in these processes.

Synthesis
The synthesis of 4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid typically involves multi-step organic synthesis techniques requiring careful control of reaction conditions to ensure high yields and purity.

Applications
4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid extends into medicinal chemistry, particularly in drug development for inflammatory diseases and cancer therapies. Its unique structure allows for potential modifications that could enhance its efficacy or reduce side effects.

Compound NameStructural FeaturesBiological Activity
Thiazolidinedione derivativesContains thiazolidine ringAntidiabetic properties
Pyrazole derivativesContains pyrazole moietyAntimicrobial and anti-inflammatory
Sulfonamide compoundsContains sulfonamide groupAntibacterial activity

Mechanism of Action

The mechanism of action of 4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyrazole-attached phenyl ring, the thiazolidinone side chain, and stereochemistry. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name / ID Substituent on Phenyl Ring Thiazolidinone Side Chain Biological Activity (IC₅₀/EC₅₀) Key Reference
Target Compound (4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-...)butanoic acid) 4-Ethoxy-3-fluoro Butanoic acid Not reported
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c) 4-Methoxy Phenylpropanoic acid Antibacterial (S. aureus: 12 µM)
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-...}acetic acid 4-[(4-Fluorobenzyl)oxy] Acetic acid Not reported
4-((5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-...)butanoic acid 4-Isobutoxy-3-methyl Butanoic acid Not reported
4-((5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-...)butanoic acid 4-Butoxy-3-methyl Butanoic acid Predicted anti-inflammatory

Pharmacological Potential

  • The 4-ethoxy-3-fluorophenyl group may confer selectivity toward cytochrome P450 enzymes, reducing off-target effects compared to methoxy-substituted analogs .

Biological Activity

The compound 4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid , also referred to as SALOR-INT, is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C25H22FN3O4S2C_{25}H_{22}FN_{3}O_{4}S_{2} with a molar mass of 511.59 g/mol. The structure integrates several functional groups, including a thiazolidinone core and a pyrazole ring, which are known for their biological significance.

PropertyValue
Molecular FormulaC25H22FN3O4S2
Molar Mass511.59 g/mol
CAS Number623934-97-4

The biological activity of this compound can be attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The thiazolidinone and pyrazole structures are particularly notable for their roles in:

  • Inhibition of Kinases : Compounds with similar structures have shown potential as inhibitors of key signaling pathways involved in cancer proliferation.
  • Antimicrobial Properties : The ethoxy-substituted fluoroaryl group enhances the compound's ability to exhibit antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Biological Activities

Research indicates that compounds similar to SALOR-INT exhibit a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest.
    Cell LineIC50 (µM)
    MV4-11 (Acute Leukemia)0.3
    MOLM13 (Monocytic Leukemia)1.2
  • Antimicrobial Activity : The compound's structural features suggest potential efficacy against bacterial and fungal infections.

Study 1: Anticancer Efficacy

A study investigated the effects of SALOR-INT on MV4-11 and MOLM13 cell lines. The results indicated significant growth inhibition at concentrations as low as 0.3 µM, suggesting a potent anticancer effect mediated through the inhibition of key signaling pathways.

Study 2: Inhibition of MAP Kinase Pathway

Another study assessed the inhibition of the MAPK pathway in various tissues using similar compounds. Results showed a dose-dependent inhibition of phosphorylated MAPK levels in liver and lung tissues, indicating that SALOR-INT may affect systemic signaling pathways involved in tumor growth.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing thiazolidinone-pyrazole hybrids, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving cyclization and condensation. For example, thiosemicarbazides are reacted with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours), followed by recrystallization (e.g., DMF-ethanol) to achieve yields of ~48% . Critical parameters include solvent polarity (DMF enhances cyclization), stoichiometric ratios (e.g., 1:1 thiosemicarbazide to chloroacetic acid), and temperature control (reflux at 65–120°C). IR spectroscopy (1702 cm⁻¹ for C=O; 1610 cm⁻¹ for C=N) and melting point analysis (122–124°C) are used to confirm purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O at 1702 cm⁻¹, C=N at 1610 cm⁻¹) .
  • NMR : Assigns proton environments (e.g., aromatic protons in pyrazole and fluorophenyl groups).
  • HPLC : Validates purity (>98% as per some protocols) .
  • X-ray crystallography : Resolves stereochemistry, as seen in related pyrazole-triazole hybrids (R factor = 0.031) .

Q. How is the compound’s solubility and stability assessed in biological assays?

Solubility is tested in DMSO for in vitro studies, while stability is evaluated via:

  • pH-dependent degradation : Incubation in buffers (pH 1–10) followed by HPLC quantification.
  • Thermal stability : TGA/DSC analysis (e.g., melting point range 82–293°C observed in analogs) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant efficacy)?

Discrepancies arise from assay variability (e.g., bacterial strains, antioxidant mechanisms). To address this:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus and E. coli) .
  • Mechanistic studies : Compare ROS scavenging (via DPPH assay) and thiol-mediated pathways .
  • SAR analysis : Modify substituents (e.g., 4-ethoxy vs. 4-methoxy groups) to isolate activity drivers .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:

  • Identify binding pockets : Align the thiazolidinone-thioxo moiety with catalytic sites (e.g., COX-2 or EGFR).
  • Score interactions : Hydrogen bonding with fluorophenyl groups and π-π stacking with pyrazole . Validation includes correlation with in vitro IC₅₀ values (e.g., COX-2 inhibition) .

Q. What crystallographic insights confirm the Z-configuration of the exocyclic double bond?

Single-crystal X-ray diffraction (173 K, R factor = 0.031) reveals bond angles and torsion angles consistent with the Z-isomer. For example, the dihedral angle between pyrazole and thiazolidinone planes is <10°, stabilizing the configuration .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF) enhance enolate formation during thiazolidinone cyclization, while protic solvents (e.g., acetic acid) stabilize intermediates. Solvent-free microwave-assisted synthesis can improve yields by 15–20% .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity while others highlight hepatotoxicity risks?

Discrepancies may stem from:

  • Cell line specificity : HepG2 (liver) vs. HEK293 (kidney) models .
  • Metabolic activation : Cytochrome P450-mediated conversion to reactive metabolites (e.g., quinone intermediates) . Mitigation involves metabolite profiling (LC-MS/MS) and structural modifications (e.g., introducing electron-withdrawing groups) .

Methodological Recommendations

  • Synthetic protocols : Optimize reflux time (4–6 hours) and use NaHCO₃ for neutralization to minimize side products .
  • Bioactivity assays : Include positive controls (e.g., ascorbic acid for antioxidant assays) and triplicate measurements .
  • Computational validation : Cross-validate docking results with mutagenesis studies (e.g., Ala-scanning of target residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.